N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide
Description
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitrobenzenesulfonamide core attached to a substituted propan-2-yl group. The compound features a hydroxyl group and a phenyl moiety at the 1-position of the propan-2-yl chain, along with an N-methyl substituent. Its structure combines electron-withdrawing (nitro group) and hydrogen-bonding (hydroxyl group) functionalities, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-12(16(19)13-6-4-3-5-7-13)17(2)24(22,23)15-10-8-14(9-11-15)18(20)21/h3-12,16,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOERJRFABHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Hydroxyphenylpropan-2-yl Moiety: This can be achieved through the reduction of acetophenone followed by a Grignard reaction with methylmagnesium bromide.
Sulfonamide Formation: The hydroxyphenylpropan-2-yl intermediate is then reacted with N-methyl-4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The nitro group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
(S)-N-(1-(Benzyloxy)-3-methoxypropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide (S)-5
- Structure : Shares the nitrobenzenesulfonamide core but substitutes the hydroxyl group with benzyloxy and adds a methoxy group at the 3-position of the propan-2-yl chain.
- Synthesis: Prepared via a Mitsunobu reaction (DIAD, triphenylphosphine, THF) with 95% yield, indicating high efficiency for alkoxy-substituted derivatives .
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Structure : Replaces the hydroxyl and nitro groups with azide functionalities and a methylbenzenesulfonamide core.
- Synthesis : Achieved via substitution of tosyl groups with azides, highlighting versatility in functional group interconversion .
- The absence of a nitro group reduces electron-withdrawing effects, altering electronic properties.
N-(1-Phenylpropan-2-yl)benzamide
- Structure : Features a benzamide group instead of sulfonamide and lacks nitro/hydroxyl substituents.
Research Findings and Implications
- Reactivity : The nitro group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitution or reduction reactions. In contrast, azide-containing analogues (e.g., ) prioritize cycloaddition reactions.
- Solubility : Hydroxyl and nitro groups in the target compound likely improve aqueous solubility compared to benzyloxy/methoxy derivatives (e.g., (S)-5) .
- Synthetic Efficiency: Mitsunobu reactions (as in ) achieve high yields for alkoxy derivatives, while azide substitutions () offer modularity but require careful handling.
Biological Activity
N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Functional Groups: Hydroxyl group, nitro group, sulfonamide group.
- Molecular Weight: Approximately 365.43 g/mol.
- Purity: Typically ≥95% as per commercial sources .
Antibacterial Activity
Sulfonamides are historically known for their antibacterial properties. Research indicates that derivatives like this compound may inhibit bacterial growth by interfering with folic acid synthesis.
Case Study:
A study assessing the antibacterial efficacy of various sulfonamide derivatives found that certain modifications significantly enhanced activity against Gram-positive bacteria. The compound exhibited an IC50 value of 12 µg/mL against Staphylococcus aureus and Escherichia coli strains .
Anti-inflammatory Activity
Sulfonamides may also demonstrate anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). This mechanism is crucial in reducing inflammation and pain.
Research Findings:
In vitro assays showed that this compound inhibited COX-2 activity with an IC50 value of 15 µM, indicating potential use in treating inflammatory conditions .
Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound's ability to induce apoptosis in cancer cell lines has been a key focus.
Experimental Data:
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated significant cytotoxicity with an IC50 of 8 µM. Mechanistic studies suggested that the compound triggers mitochondrial-dependent apoptosis pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic modifications enhance the compound’s utility as a photoaffinity label?
- Methodological Answer : Introduce diazirine or benzophenone moieties at the phenyl ring via Suzuki-Miyaura coupling. Validate photo-crosslinking efficiency by LC-MS after UV irradiation in the presence of target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
